N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA is a pyrazole derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Treatment of Generalized Epilepsies
“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” derivatives have been discovered as potent, selective, and brain-penetrating T-type calcium channel blockers . These compounds have shown excellent efficacy in a rodent model of generalized absence-like epilepsy . T-type calcium channels play a key role in neuronal excitability and burst firing, and selective triple T-type calcium channel blockers could offer a new way to treat various CNS disorders, particularly epilepsy .
Optimization of Solubility and Brain Penetration
The optimization of these compounds has focused mainly on solubility and brain penetration . This is crucial for ensuring that the drug can reach its target in the central nervous system (CNS) and exert its therapeutic effect .
Identification of Ames Negative Aminopyrazole
During the optimization process, an Ames negative aminopyrazole was identified as a putative metabolite of this compound series . This is significant as it indicates that the compound is unlikely to be mutagenic, which is an important consideration in drug development .
Development of New 1,4-Benzodiazepines
The research has led to the identification of new 1,4-benzodiazepines as brain penetrant and selective triple T-type calcium channel blockers . These compounds have improved physicochemical properties, solubility, and metabolic stability .
Radiosynthesis and Evaluation
“N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide” has been used in the radiosynthesis and evaluation of a novel monoacylglycerol lipase radiotracer . This could potentially have applications in imaging studies and the investigation of diseases where monoacylglycerol lipase is implicated .
Wirkmechanismus
Target of Action
Related compounds have been found to interact with t-type calcium channels . These channels play a crucial role in neuronal excitability and burst firing .
Mode of Action
These compounds block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels .
Pharmacokinetics
Related compounds have been optimized for solubility and brain penetration , which are critical factors for bioavailability.
Result of Action
Related compounds that block t-type calcium channels have shown efficacy in rodent models of generalized absence-like epilepsy .
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-chloroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHAOXKPRSPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.